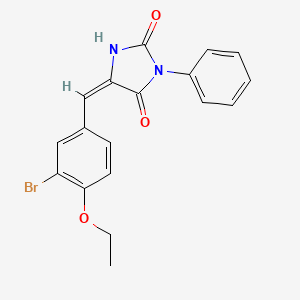![molecular formula C15H15N3O3 B5375495 methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)
methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate, also known as MPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. MPPA belongs to the class of benzamides, which are known for their potential therapeutic applications.
作用机制
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate inhibits the activity of PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate also inhibits the activity of CK2 by binding to its ATP-binding site, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to inhibit the growth of various tumor xenografts in mice. However, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has also been shown to have toxic effects on normal cells, which limits its potential as a therapeutic agent.
实验室实验的优点和局限性
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate is a useful tool for studying the function of PARP and CK2 in vitro and in vivo. It is relatively easy to synthesize and is commercially available. However, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has limited solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to have off-target effects, which can complicate data interpretation.
未来方向
There are several potential future directions for the study of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate. Another area of interest is the study of the role of CK2 in cancer and other diseases. Finally, the use of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate as a tool for studying other proteins and cellular processes is an area of potential future research.
合成方法
The synthesis of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate involves the reaction of 4-pyridinylmethylamine with methyl 2-amino-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with 2,4-dimethoxybenzoyl chloride to obtain methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate.
科学研究应用
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been extensively used in scientific research as a tool for studying the function of various proteins. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has also been used to study the function of the protein kinase CK2, which plays a role in various cellular processes, including cell growth and differentiation.
属性
IUPAC Name |
methyl 2-(pyridin-4-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLIKNRZYGMQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)

![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)

